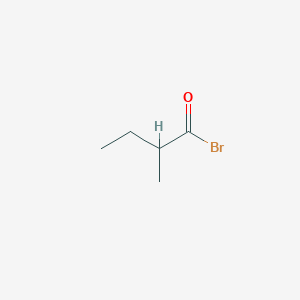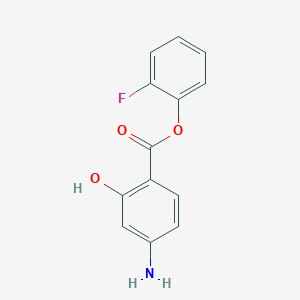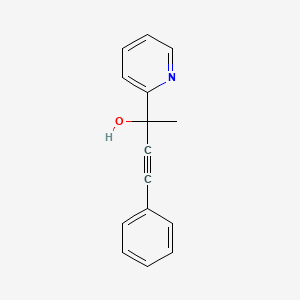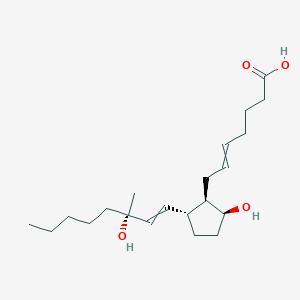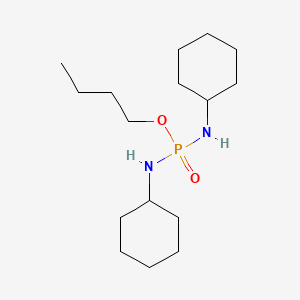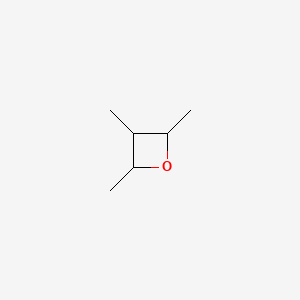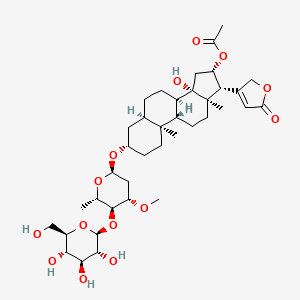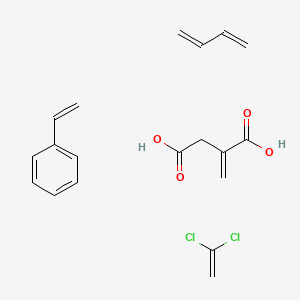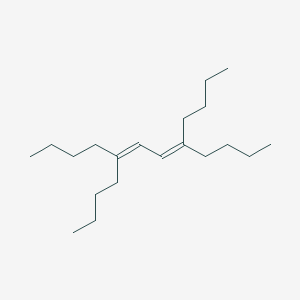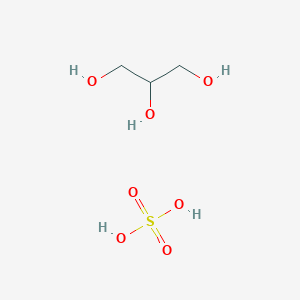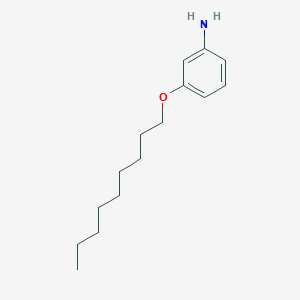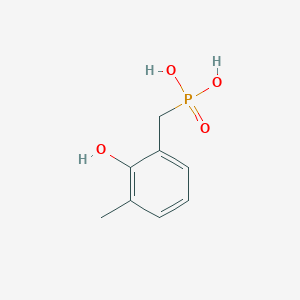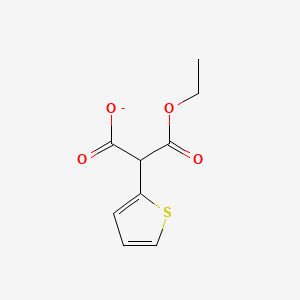
3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C9H10O3S. It is also known as ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate typically involves the esterification of 3-oxo-3-(thiophen-2-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for transesterification reactions
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: 3-Hydroxy-3-(thiophen-2-yl)propanoate.
Substitution: Various esters depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those containing thiophene rings .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for organic synthesis .
Mécanisme D'action
The mechanism of action of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
- 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester
- 3-Hydroxy-3-(thiophen-2-yl)propanoate
Uniqueness: 3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity patterns in esterification and transesterification reactions, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
53064-72-5 |
|---|---|
Formule moléculaire |
C9H9O4S- |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-ethoxy-3-oxo-2-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H10O4S/c1-2-13-9(12)7(8(10)11)6-4-3-5-14-6/h3-5,7H,2H2,1H3,(H,10,11)/p-1 |
Clé InChI |
SIJUFSMIUVCHDT-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C(C1=CC=CS1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


